oxomolybdenum;trihydrochloride

Description

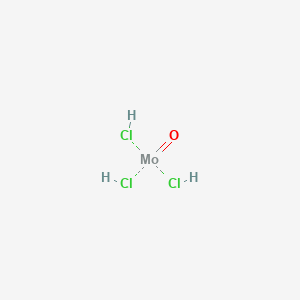

Oxomolybdenum trihydrochloride (MoOCl₃·3HCl) is a molybdenum(VI) oxychloride compound characterized by a central molybdenum atom coordinated by an oxo ligand (O²⁻) and three chloride ions, with additional hydrochloric acid molecules in its crystal lattice. This compound is notable for its role in catalysis, particularly in oxidation and epoxidation reactions. Its structure allows for versatile reactivity, as the oxo group facilitates electron transfer, while the chloride ligands modulate solubility and stability in polar solvents .

Properties

Molecular Formula |

Cl3H3MoO |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

oxomolybdenum;trihydrochloride |

InChI |

InChI=1S/3ClH.Mo.O/h3*1H;; |

InChI Key |

PMYHJUNDQXTBNU-UHFFFAOYSA-N |

Canonical SMILES |

O=[Mo].Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxomolybdenum;trihydrochloride can be synthesized through various methods. One common approach involves the reaction of molybdenum trioxide with hydrochloric acid under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete dissolution and formation of the desired product. Another method involves the direct reaction of molybdenum metal with chlorine gas, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using molybdenum ores. The ores are first roasted to produce molybdenum trioxide, which is then reacted with hydrochloric acid. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Oxomolybdenum;trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states, forming compounds such as molybdenum(VI) oxide.

Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.

Substitution: It can undergo substitution reactions where ligands attached to the molybdenum center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen, carbon monoxide, and various organic ligands. Reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

Major products formed from reactions involving this compound include various oxides, chlorides, and organomolybdenum compounds. These products are often used in further chemical synthesis or as catalysts in industrial processes .

Scientific Research Applications

Oxomolybdenum;trihydrochloride has numerous applications in scientific research:

Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.

Biology: It plays a role in the study of molybdenum-containing enzymes, which are essential for various biological processes.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs and diagnostic tools.

Industry: It is used in the production of high-performance materials, including alloys and catalysts for chemical manufacturing

Mechanism of Action

The mechanism by which oxomolybdenum;trihydrochloride exerts its effects involves its ability to participate in redox reactions. The molybdenum center can undergo changes in oxidation state, facilitating electron transfer processes. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved often include interactions with other metal centers, organic ligands, and substrates in catalytic cycles .

Comparison with Similar Compounds

Key Properties :

- Oxidation State : Molybdenum(VI)

- Solubility : Highly soluble in polar solvents (e.g., water, THF) due to ionic interactions.

- Applications : Used as a precursor for hybrid catalysts in organic synthesis, especially in epoxidizing alkenes using oxidants like tert-butyl hydroperoxide (TBHP) .

Comparison with Similar Compounds

Molybdenum Carbonyl-Triazole Hybrids

Structure : These complexes, such as [Mo(CO)₃(L)₃] (L = triazole ligands), are precursors to oxomolybdenum(VI) hybrids. Upon reaction with TBHP, they form one-dimensional polymeric structures with oxo-bridged MoO₂ units linked by triazole ligands .

Catalytic Performance :

Comparison with Oxomolybdenum Trihydrochloride :

- Advantage : Higher catalytic efficiency in epoxidation.

- Limitation : Requires ligand synthesis and stabilization, unlike the simpler trihydrochloride salt.

Bis(Cyclopentadienyl)Oxomolybdenum(VI) Dichloride

Structure: (C₅H₅)₂MoOCl₂ features a molybdenum(VI) center bonded to two cyclopentadienyl rings, one oxo ligand, and two chloride ions. It reacts with sodium dithiocarbamate to form organometallic complexes . Reactivity:

- Substitutes chloride ligands with dithiocarbamato groups, producing complexes like (C₅H₅)₂MoO(S₂CNR₂)Cl.

Comparison : - Structural Difference: Organometallic nature vs. inorganic trihydrochloride.

- Application : Serves as a precursor for specialized catalysts, whereas oxomolybdenum trihydrochloride is used directly in epoxidation .

Molybdenum(VI) Tetrachloride Oxide (MoOCl₄)

Structure: A monomeric compound with four chloride ligands and one oxo group. Properties:

- Oxidation State : Mo(VI).

- Chloride Content : Higher than trihydrochloride (4 Cl⁻ vs. 3 Cl⁻).

- Behavior : Volatile and a strong oxidizing agent, used in chlorination reactions .

Comparison : - Stability : MoOCl₄ is less stable in aqueous media due to higher chloride lability.

- Utility : Preferred in halogenation processes, unlike trihydrochloride’s catalytic applications .

Molybdenum Trioxide (MoO₃)

Properties:

- Thermal Stability : Decomposes above 700°C, making it suitable for high-temperature catalysis.

- Applications : Industrial oxidation catalyst (e.g., in petrochemical refining) .

Comparison : - Reactivity : MoO₃ lacks chloride ligands, limiting its solubility and versatility in solution-phase reactions.

- Cost-Effectiveness: More economical for bulk processes than trihydrochloride .

Dinuclear μ-Oxomolybdenum(V) Complexes

Structure : Example: Mo₂O₃Cl₄(DMF)₄, featuring a μ-oxo bridge between two Mo(V) centers.

Reactivity :

- Participates in oxo-transfer catalysis, cycling between Mo(IV) and Mo(VI) states.

- Active in deoxygenation of sulfoxides and N-oxides .

Comparison : - Redox Flexibility : Supports multiple oxidation states, unlike the static Mo(VI) in trihydrochloride.

- Catalytic Scope : Broader range of substrates but requires phosphine reductants (e.g., PPh₃) .

Data Table: Comparative Analysis of Oxomolybdenum Compounds

Research Findings and Trends

- Catalytic Efficiency : Oxomolybdenum trihydrochloride’s performance in epoxidation surpasses MoO₃ but is less efficient than tailored triazole hybrids .

- Structural Influence : Chloride content and ligand architecture critically impact solubility and reactivity. Higher chloride counts (e.g., MoOCl₄) enhance oxidative capacity but reduce stability .

- Future Directions: Development of hybrid materials combining trihydrochloride’s simplicity with organometallic tunability could bridge performance gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.